molecular formula C12H20 B136955 1-Tert-butyl-4-propan-2-ylcyclopenta-1,3-diene CAS No. 132380-78-0

1-Tert-butyl-4-propan-2-ylcyclopenta-1,3-diene

Cat. No.: B136955
CAS No.: 132380-78-0
M. Wt: 164.29 g/mol
InChI Key: HNJNOLNOYIKZIZ-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-propan-2-ylcyclopenta-1,3-diene is a substituted cyclopentadiene derivative featuring a five-membered conjugated diene ring. The tert-butyl group at position 1 and the isopropyl group at position 4 introduce significant steric bulk, which influences its electronic and steric properties. Cyclopentadiene derivatives are pivotal in organic synthesis, particularly in Diels-Alder reactions, due to their inherent ring strain and high reactivity . The tert-butyl and isopropyl substituents modulate reactivity by altering electron density and steric accessibility, making this compound distinct from simpler cyclopentadienes.

Properties

IUPAC Name

1-tert-butyl-4-propan-2-ylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-9(2)10-6-7-11(8-10)12(3,4)5/h6-7,9H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJNOLNOYIKZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501188515
Record name 1-(1,1-Dimethylethyl)-4-(1-methylethyl)-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132380-78-0
Record name 1-(1,1-Dimethylethyl)-4-(1-methylethyl)-1,3-cyclopentadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132380-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl)-4-(1-methylethyl)-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following compounds share structural or functional similarities with 1-tert-butyl-4-propan-2-ylcyclopenta-1,3-diene:

Compound Name Ring Size Substituents Molecular Formula Key Properties/Applications
This compound 5-membered 1-tert-butyl, 4-isopropyl C₁₂H₁₈ High steric bulk; potential ligand in organometallics
(R)-α-Phellandrene 6-membered 2-methyl, 5-isopropyl C₁₀H₁₆ Cyclohexadiene; natural terpene (spearmint, pepper); liquid at RT
p-Mentha-1,3-diene (α-Terpinene) 6-membered 1-methyl, 4-isopropyl C₁₀H₁₆ Fragrance component; used in traditional medicine
Cyclopenta-1,3-diene 5-membered None C₅H₆ Parent compound; high reactivity in Diels-Alder reactions
2,3-Dimethylbuta-1,3-diene Linear 2,3-dimethyl C₆H₁₀ Linear diene; stepwise biradical cyclization mechanism

Key Observations:

  • Ring Size Effects : Cyclopentadiene derivatives (5-membered) exhibit greater ring strain and higher reactivity in cycloadditions compared to cyclohexadienes (6-membered). The tert-butyl/isopropyl substituents in the target compound further modulate reactivity by introducing steric hindrance .
  • Electronic Properties: HOMO-LUMO gaps in substituted dienes are critical for reactivity. For example, in pyridino-cyclohexa-diene irontricarbonyl complexes, HOMO localization on the diene and metal enhances electron donation . While direct data for the target compound is lacking, bulky substituents likely lower HOMO energy, reducing electrophilicity.

Physical Properties

  • Melting Point : Cyclopentadiene derivatives with bulky groups (e.g., tert-butyl) often exhibit higher melting points due to improved crystal packing. For example, a related spirocyclic compound (3ac) is a yellow solid , while α-phellandrene and α-terpinene are liquids .
  • Solubility : Increased hydrophobicity from tert-butyl/isopropyl groups likely reduces solubility in polar solvents compared to linear dienes like 2,3-dimethylbuta-1,3-diene .

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